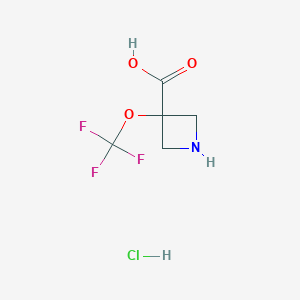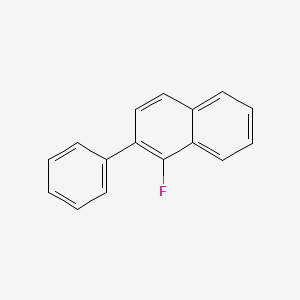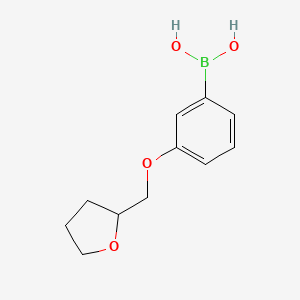
2-(3-Ethyl-7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Ethyl-7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethanamine is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethanamine typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazones with appropriate aldehydes or ketones under acidic or basic conditions.
Substitution Reactions: The ethyl and dimethyl groups are introduced through alkylation reactions using suitable alkyl halides in the presence of a base.
Amination: The ethanamine side chain is attached via nucleophilic substitution reactions, often using ethylene diamine or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure Control: Precise control of reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Ethyl-7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of the indazole ring using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the ethanamine side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of indazole oxides.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of various substituted ethanamine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Ethyl-7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3-Ethyl-7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indazole: The parent compound with a simpler structure.
2-Phenylindazole: A derivative with a phenyl substitution.
3-Methylindazole: A derivative with a methyl substitution.
Uniqueness
2-(3-Ethyl-7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethanamine is unique due to its specific substitutions, which may confer distinct biological activities and chemical properties compared to other indazole derivatives.
Eigenschaften
Molekularformel |
C13H23N3 |
|---|---|
Molekulargewicht |
221.34 g/mol |
IUPAC-Name |
2-(3-ethyl-7,7-dimethyl-5,6-dihydro-4H-indazol-1-yl)ethanamine |
InChI |
InChI=1S/C13H23N3/c1-4-11-10-6-5-7-13(2,3)12(10)16(15-11)9-8-14/h4-9,14H2,1-3H3 |
InChI-Schlüssel |
YWGRXEYFCSJNBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN(C2=C1CCCC2(C)C)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11882350.png)




![N-[2-(7H-purin-6-ylamino)ethyl]acetamide](/img/structure/B11882374.png)


![8-Chloro-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11882386.png)
![7-((Cyclopropylmethoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11882394.png)
![2-Methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B11882405.png)
![2-Ethyl-3-methylbenzo[b][1,5]naphthyridine](/img/structure/B11882412.png)
![Isopropyl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate](/img/structure/B11882413.png)

